2-Methylpropane-1,2-dithiol

Description

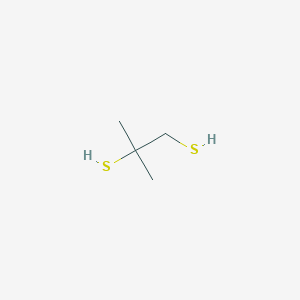

Structure

2D Structure

3D Structure

Properties

CAS No. |

68281-07-2 |

|---|---|

Molecular Formula |

C4H10S2 |

Molecular Weight |

122.3 g/mol |

IUPAC Name |

2-methylpropane-1,2-dithiol |

InChI |

InChI=1S/C4H10S2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 |

InChI Key |

RSJZKUQJWIKWDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylpropane 1,2 Dithiol

Laboratory-Scale Chemical Synthesis Approaches

Chemical synthesis provides controlled methods for producing 2-Methylpropane-1,2-dithiol, often by introducing sulfur-containing functional groups onto a carbon skeleton.

A primary strategy for synthesizing this compound involves the derivatization of readily available starting materials. One common precursor is isobutylene (B52900) oxide (2,2-dimethyloxirane). The synthesis can proceed via the ring-opening of the epoxide by a sulfur nucleophile. For instance, treatment of isobutylene oxide with a source of sulfide (B99878), such as sodium hydrosulfide, followed by reduction, can yield the target dithiol.

Another viable precursor is 2-methylpropane-1,2-diol. nih.gov This diol can be converted into a dihalide or a disulfonate ester, which can then be displaced by a thiol-containing nucleophile. A general method for dithiol synthesis involves the reaction of a dihalide with sodium sulfide and sulfur. acs.org

A representative reaction scheme starting from isobutylene oxide is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Isobutylene oxide | H₂S (in the presence of a base) or NaSH | 1-Mercapto-2-methylpropan-2-ol |

| 2 | 1-Mercapto-2-methylpropan-2-ol | P₂S₅ or Lawesson's reagent | This compound |

This table presents a plausible synthetic route; specific reaction conditions and yields would require experimental optimization.

Regioselectivity in the synthesis of this compound is crucial to ensure the correct placement of the two thiol groups at positions 1 and 2 of the methylpropane backbone. The use of precursors like isobutylene oxide inherently directs the regiochemistry. The nucleophilic attack of a sulfur species on the sterically less hindered carbon of the epoxide ring (the primary carbon) leads to the formation of the desired 1,2-disubstituted pattern.

Since this compound is an achiral molecule, stereoselective considerations are not applicable to its synthesis. However, general methods for stereoselective dithiol synthesis exist and are important for the synthesis of chiral dithiols. acs.org These methods often employ chiral starting materials or catalysts to control the stereochemical outcome.

Biosynthetic Pathways and Natural Isolation

Beyond the laboratory, this compound is also found in nature, produced by specific microorganisms.

This compound has been identified as a metabolite in bacteria of the genus Cytophaga. ebi.ac.uk The isolation of such volatile sulfur compounds from microbial cultures typically involves techniques like solvent extraction or headspace analysis, followed by chromatographic separation (e.g., gas chromatography) and spectroscopic identification (e.g., mass spectrometry). The presence of this compound in Cytophaga suggests a specific metabolic pathway for its production.

The precise enzymatic pathway for the biosynthesis of this compound in Cytophaga has not been fully elucidated. However, a plausible mechanism can be proposed based on known biochemical transformations. It is likely that the biosynthesis starts from an amino acid, such as valine, which has a similar carbon skeleton.

A hypothetical biosynthetic pathway could involve the following steps:

Deamination and Decarboxylation of Valine: Enzymatic reactions could convert valine to isobutyryl-CoA.

Hydroxylation: A monooxygenase could hydroxylate isobutyryl-CoA at two positions to form a dihydroxy intermediate.

Sulfur Transfer: Sulfur transferases could then replace the hydroxyl groups with sulfhydryl groups, using a sulfur donor like cysteine or sulfide.

Further research is needed to identify the specific enzymes and intermediates involved in this proposed pathway.

Chemical Reactivity and Mechanistic Investigations of 2 Methylpropane 1,2 Dithiol

Fundamental Dithiol Reactivity Patterns

Dithiols are organosulfur compounds containing two thiol (-SH) functional groups. Their chemical behavior is largely dictated by the reactivity of the thiol group, which is analogous to the hydroxyl group in alcohols but with distinct differences in acidity, nucleophilicity, and redox behavior. The relative positions of the two thiol groups on the carbon skeleton significantly influence their reactions, particularly in cyclization and chelation processes. wikipedia.org

The thiol groups of dithiols undergo a variety of transformations characteristic of monofunctional thiols. These reactions are fundamental to their role in organic synthesis and biochemistry.

Acidity and Thiolate Formation : Thiols are generally more acidic than their alcohol counterparts. masterorganicchemistry.com Deprotonation with a base yields a thiolate anion (RS⁻), which is a potent nucleophile. This increased acidity is attributed to the larger size of the sulfur atom and the weaker S-H bond compared to the O-H bond. chemistrysteps.com The resulting thiolate is a key intermediate in many of the reactions discussed below.

Oxidation to Disulfides : One of the most characteristic reactions of thiols is their oxidation to disulfides (R-S-S-R'). libretexts.org This is a redox reaction where the thiol is the reduced form and the disulfide is the oxidized state. libretexts.org This transformation can be achieved using mild oxidizing agents such as iodine (I₂), bromine (Br₂), or even atmospheric oxygen. chemistrysteps.com In dithiols, this can occur intermolecularly to form polymers or intramolecularly to form cyclic disulfides. This process of forming and cleaving disulfide linkages is crucial in protein chemistry, where disulfide bridges between cysteine residues stabilize protein tertiary structures. chemistrysteps.com

Reduction of Disulfides : The disulfide bond can be cleaved back to two thiol groups through reduction. This reverse reaction is vital in biological systems and is often accomplished using reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) in laboratory settings. libretexts.org In biological contexts, glutathione, a thiol-containing coenzyme, plays a central role in mediating the interconversion of thiol and disulfide states. libretexts.org

Thiol-Disulfide Exchange : A free thiol group can react with a disulfide bond in a process known as thiol-disulfide exchange. This reaction proceeds via a combination of two Sₙ2-like displacement events, where sulfur atoms act as both nucleophile and leaving group, resulting in the formation of a new disulfide and a new thiol. libretexts.org This exchange is fundamental to the dynamic nature of disulfide bonds in proteins and other biological molecules. nih.gov

The oxidation of dithiols can lead to the formation of cyclic disulfides through an intramolecular reaction. The size and stability of the resulting ring are dependent on the number of carbon atoms separating the two thiol groups. nih.gov

The formation of a 1,2-dithiolane, a five-membered ring containing a disulfide bond, occurs from the oxidation of a 1,3-dithiol (a dithiol with thiol groups on carbons 1 and 3). wikipedia.orgwikipedia.org This cyclization is entropically favored over intermolecular polymerization, especially at high dilution. The parent 1,2-dithiolane is derived from the oxidation of propane-1,3-dithiol. wikipedia.org A prominent naturally occurring example is lipoic acid, which is essential for aerobic metabolism. wikipedia.org

In contrast, the oxidation of a 1,2-dithiol, such as 2-methylpropane-1,2-dithiol, would lead to a four-membered cyclic disulfide, known as a 1,2-dithietane. These four-membered rings are significantly more strained and less stable than the five-membered 1,2-dithiolanes or six-membered 1,2-dithianes (formed from 1,4-dithiols). libretexts.org The rate and equilibrium of these cyclization reactions are influenced by factors such as the strain of the resulting ring, the conformational freedom of the dithiol, and the steric proximity of the two thiol groups. nih.gov

Due to the high nucleophilicity of the sulfur atom, particularly in its thiolate form, thiols readily participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis but is often more efficient for sulfur nucleophiles. Thiolates are excellent nucleophiles and generally weak bases, which minimizes competing elimination (E2) reactions when reacting with primary and secondary alkyl halides. masterorganicchemistry.com

For dithiols, alkylation can occur at one or both thiol groups. The use of a dihaloalkane as the alkylating agent can lead to the formation of cyclic thioethers. The desymmetrization of symmetrical dithiols, such as ethane-1,2-dithiol, can be achieved through Rh(II)-catalyzed S-H insertion reactions with diazo compounds, yielding a mono-alkylated product with a remaining free thiol group. researchgate.netnih.gov This approach allows for the synthesis of multifunctional molecules bearing a free thiol moiety. nih.gov

Reactions Specific to this compound

This compound, as an unsymmetrical 1,2-dithiol, is a valuable reagent in organic synthesis, particularly for the formation of chiral sulfur-containing compounds.

A significant application of this compound is in the direct enantioselective thioacetalization of aldehydes. This reaction provides access to chiral, enantioenriched dithioacetals, which are valuable synthetic intermediates. thieme-connect.com The reaction is catalyzed by a chiral Brønsted acid, specifically a nitrated imidodiphosphoric acid. thieme-connect.com

The proposed mechanism involves the activation of both the aldehyde and the dithiol by the catalyst, leading to an S,O-hemiacetal intermediate. Subsequent protonative dehydration forms a key thionium ion intermediate. The chiral imidodiphosphate anion then directs the final intramolecular cyclization, resulting in the formation of the enantioenriched dithioacetal product and regeneration of the catalyst. thieme-connect.com This method represents a key example of utilizing thionium ions as intermediates in catalytic enantioselective transformations. thieme-connect.com

The reaction of various aldehydes with this compound using this catalytic system has been shown to produce the corresponding dithiolanes in high yields and with excellent enantioselectivities. thieme-connect.com

Table 1: Catalytic Asymmetric Thioacetalization of Aldehydes with this compound Data sourced from research on enantioselective direct thioacetalization reactions. thieme-connect.com

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Hydrocinnamaldehyde | 95 | 96 |

| (E)-Cinnamaldehyde | 98 | 92 |

| 3-Phenylprop-2-ynal | 92 | 94 |

| 2-Naphthaldehyde | 98 | 97 |

| 3-Methylbutanal | 95 | 94 |

The reaction of 1,2-dithiols, like this compound, with aldehydes or ketones yields five-membered cyclic dithioacetals known as 1,3-dithiolanes. wikipedia.org This reaction is a common method for protecting carbonyl groups in organic synthesis, as 1,3-dithiolanes are stable under both acidic and basic conditions. nih.govorganic-chemistry.org

The formation is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org For this compound, the reaction with an aldehyde like hydrocinnamaldehyde produces a 4-methyl-4-propyl-1,3-dithiolane. thieme-connect.com The presence of the methyl group on the dithiol backbone makes the resulting dithiolane chiral at the C4 position. When combined with the new stereocenter formed from the aldehyde at the C2 position, a pair of diastereomers can be formed. The use of asymmetric catalysis, as described previously, allows for the selective synthesis of a single enantiomer. thieme-connect.com

These cyclic dithioacetals are not only used as protecting groups but also as important intermediates for "umpolung" (reactivity inversion) chemistry. However, this is more characteristic of 1,3-dithianes (formed from 1,3-dithiols) where the C2 proton can be abstracted to form a nucleophilic carbanion. wikipedia.org

Cyclization Products in Natural Systems (e.g., mono- and dimeric-cyclic polysulfides)

In natural systems, vicinal dithiols such as this compound are precursors to a variety of cyclic sulfur compounds. The primary mechanism for the formation of these products is oxidative cyclization, where the two thiol groups are oxidized to form a disulfide bond. This process can lead to the formation of monomeric or dimeric cyclic products.

The most common cyclization product is the monomeric five-membered ring, 3,3-dimethyl-1,2-dithiolane . This intramolecular cyclization is often favored due to the close proximity of the two thiol groups. The formation of such 8-membered vicinal disulfide rings is a rare motif in protein structures but is functionally important where it occurs researchgate.net. The stability and reactivity of these cyclic disulfides are heavily influenced by their ring conformation and substituents. For instance, studies on piperazine-fused cyclic disulfides show that cis- and trans-fused diastereomers exhibit remarkably different specificities toward reductants, a difference attributed to the piperazine boat/chair conformation effects acs.orgchemrxiv.org. This suggests that the gem-dimethyl group in 3,3-dimethyl-1,2-dithiolane significantly influences its redox properties and stability.

Under conditions where intermolecular reactions are favorable (e.g., higher concentrations), dimerization can occur, leading to the formation of a ten-membered ring, a dimeric-cyclic disulfide. Furthermore, in sulfur-rich environments, which can be found in certain biological systems or food products during processing, insertion of additional sulfur atoms can lead to the formation of cyclic polysulfides, such as trithiolanes or tetrathianes. For example, dithiiranes, the smallest cyclic disulfides, have been shown to act as sulfur transfer reagents, reacting with thiols to form persulfides, which could be intermediates in the formation of higher-order polysulfides rsc.org.

The table below summarizes the potential cyclization products of this compound in natural systems.

| Product Type | Ring Size | Compound Name | Precursor |

| Monomeric Disulfide | 5-membered | 3,3-Dimethyl-1,2-dithiolane | This compound |

| Dimeric Disulfide | 10-membered | Di-(1-mercapto-2-methylpropan-2-yl) disulfide cyclic | 2 x this compound |

| Monomeric Trisulfide | 6-membered | 4,4-Dimethyl-1,2,3-trithiane | This compound + Sulfur source |

Ring-Opening and Ring-Expansion Reactions of Dithiolane Derivatives

The 3,3-dimethyl-1,2-dithiolane ring, formed from this compound, can undergo various ring-opening and ring-expansion reactions, which are characteristic of strained cyclic disulfides.

Ring-Opening Reactions: The disulfide bond in 1,2-dithiolanes is susceptible to cleavage by nucleophiles and reducing agents. This reactivity is the basis for the ring-opening polymerization of 1,2-dithiolane derivatives, which forms poly(disulfide)s. This process is often initiated by a thiol, which attacks one of the sulfur atoms, leading to a cascade of disulfide exchange reactions and polymer chain growth acs.orgacs.org. The thermodynamics and kinetics of this polymerization are highly dependent on the substituents on the dithiolane ring acs.org. For example, the copolymerization of lipoic acid derivatives (a 1,2-dithiolane) with thiolactones allows for the creation of recyclable polymers with tunable properties rsc.org.

Ring-Expansion Reactions: Ring expansion of dithiolane derivatives can be achieved using various reagents. These reactions typically involve the insertion of one or more atoms into the ring structure. For example, the reaction of 4,4-diethyl-1,2-dithiolane with lithium butyl acetylenide results in ring-opening followed by rearrangement to form larger ring structures, with the mechanism involving both anion and radical intermediates researchgate.net. While specific studies on 3,3-dimethyl-1,2-dithiolane are limited, analogous reactions on 1,3-dithiolans using phenyl selenenyl chloride have been shown to yield dihydro-1,4-dithiins via a six-membered ring expansion csic.es. Photochemical methods have also been employed for the ring expansion of thiolane heterocycles, proceeding through a diradical pathway rsc.org.

The following table summarizes these reaction types for dithiolane derivatives.

| Reaction Type | Reagent/Condition | Product Type | Mechanistic Feature |

| Ring-Opening | Thiol initiator | Poly(disulfide) | Nucleophilic attack on sulfur |

| Ring-Expansion | Phenyl selenenyl chloride | Dihydro-1,4-dithiin | Sulphenyl chloride intermediate csic.es |

| Ring-Expansion | Lithium Acetylides | Expanded sulfur heterocycles | Anion and radical intermediates researchgate.net |

| Ring-Expansion | Photochemical (with carbenes) | Expanded thiolanes | Ylide formation, diradical pathway rsc.org |

Detailed Mechanistic Pathway Analysis

The reactivity of this compound and its derivatives is often governed by the formation of reactive intermediates such as thionium and sulfonium ions.

Investigation of Thionium Ion Intermediates in Catalytic Cycles

Thionium ions (α-thio carbocations) are key intermediates in acid-catalyzed reactions of sulfur-containing heterocycles like dithiolanes. Evidence for their formation has been gathered through spectroscopic methods, particularly low-temperature NMR and UV/Vis spectroscopy nih.govresearchgate.net.

When a dithiolane is treated with a strong Brønsted acid, one of the sulfur atoms can be protonated. This is followed by the cleavage of a carbon-sulfur bond to open the ring, forming a resonance-stabilized thionium ion. This intermediate is characterized by a positive charge shared between a carbon atom and an adjacent sulfur atom. These thionium ions are potent electrophiles and can participate in various subsequent reactions, including cycloadditions and electrophilic additions nih.gov. A key feature of these ions is their strong absorption at long wavelengths in the UV/Vis spectrum, which allows for their detection and for photochemical reactions to be performed under acidic catalysis nih.gov.

The table below presents characteristic spectroscopic data for thionium ions generated from related dithiane systems, illustrating their strong UV/Vis absorption.

| Precursor Compound | Acid Catalyst | λmax (nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Enone 1,3-dithiane (1) | Tf₂NH | 398 | 18,300 | nih.gov |

| 1,3-dithiane from 2-methyl-2-cyclohexenone (9) | Tf₂NH | 349 | 23,940 | nih.gov |

Sulfonium-Mediated Ring Closure Mechanisms

Sulfonium ions are another class of critical intermediates in the chemistry of thiols and thioethers. In the context of this compound, a sulfonium-mediated mechanism can facilitate its oxidative cyclization to form a disulfide bond.

One proposed pathway involves the reaction of one of the thiol groups with an electrophilic agent (e.g., an oxidizing agent like N-chlorosuccinimide or an equivalent) to form a sulfenyl chloride or a related species. This electrophilic sulfur intermediate can then be attacked by the second thiol group in the same molecule. This intramolecular nucleophilic attack results in the formation of a protonated disulfide, which is a type of sulfonium ion. Subsequent deprotonation yields the stable cyclic disulfide product.

Alternatively, intramolecular ring-closing reactions of biaryl thioethers to form dibenzothiophene sulfonium salts proceed via a proposed chlorosulfonium salt intermediate, which then undergoes an intramolecular electrophilic aromatic substitution ucl.ac.uknih.gov. While the substrate is different, the principle of forming a sulfonium salt to mediate ring closure is analogous. Furthermore, the reaction of thiols with specific reagents can generate episulfonium ions, which are highly reactive electrophilic intermediates capable of trapping nucleophiles, demonstrating the facility of sulfonium ion formation to drive subsequent reactions acs.orgacs.org. This highlights how the formation of a transient sulfonium species can be a key step in directing the chemical reactivity and cyclization of dithiols.

Coordination Chemistry Potential of 2 Methylpropane 1,2 Dithiol and Analogous Dithiols

Dithiol Ligand Properties and Chelation Modes

Dithiol ligands are prized in coordination chemistry for their capacity to act as strong chelating agents, forming stable ring structures with metal ions. This chelation is a key factor in the thermodynamic stability of the resulting complexes.

1,2-Dithiols, such as 2-methylpropane-1,2-dithiol, are classic examples of bidentate ligands. purdue.educsbsju.edu This means they can bind to a central metal atom through two donor atoms simultaneously, in this case, the two sulfur atoms. libretexts.org This dual binding leads to the formation of a five-membered chelate ring, a thermodynamically favorable arrangement that significantly enhances the stability of the complex compared to coordination with two separate monodentate thiol ligands. This phenomenon is known as the chelate effect. The ability of 1,2-dithiols to form these stable five-membered rings makes them excellent ligands for a variety of metal ions. nbinno.com

The general mode of bidentate chelation for a 1,2-dithiolate ligand with a metal ion (M) can be represented as follows:

Figure 1: General representation of a metal ion (M) chelated by a 1,2-dithiolate ligand, forming a stable five-membered ring.

The coordination affinity of a dithiol ligand is influenced by several structural features, including the electronic effects and steric hindrance of any substituents on the dithiol backbone. In the case of this compound, the presence of two methyl groups on the carbon atom adjacent to one of the thiol groups introduces steric bulk.

This steric hindrance can influence the coordination of the ligand in several ways:

Coordination Geometry: The bulky methyl groups may favor the formation of complexes with specific coordination geometries that can accommodate their size, potentially leading to distorted geometries around the metal center.

Stability of the Complex: While chelation generally enhances stability, significant steric repulsion between the ligand's substituents and other ligands on the metal center can destabilize the complex.

Reaction Kinetics: The rate of complex formation may be slower for sterically hindered ligands like this compound compared to less hindered analogues such as ethane-1,2-dithiol.

The electronic properties of the substituents also play a role. Alkyl groups, like the methyl groups in this compound, are generally considered electron-donating. This can increase the electron density on the sulfur atoms, potentially enhancing their donor capacity and the strength of the metal-sulfur bonds. However, this electronic effect is often secondary to the more dominant steric effects in bulky ligands.

A comparison of the structural features of this compound and its simpler analogue, ethane-1,2-dithiol, is presented in the table below.

| Feature | Ethane-1,2-dithiol | This compound |

| Structure | HS-CH₂-CH₂-SH | HS-C(CH₃)₂-CH₂-SH |

| Steric Hindrance | Low | High |

| Flexibility | High | Moderately restricted |

| Electronic Effect of Substituents | Minimal | Electron-donating (methyl groups) |

Synthesis and Characterization of Related Metal Dithiolate Complexes

The synthesis of metal dithiolate complexes can be achieved through various methodologies, with the choice of method often depending on the specific metal, the desired oxidation state, and the nature of the dithiol ligand.

Several general methods are employed for the synthesis of metal dithiolate complexes. One common approach involves the reaction of a metal salt with the dithiol in the presence of a base. The base deprotonates the thiol groups to form the more nucleophilic thiolate anions, which then readily coordinate to the metal ion.

Another widely used method is the reaction of the dithiol with a metal carbonyl complex. nih.gov In this type of reaction, the dithiol displaces carbonyl ligands, and the reaction is often accompanied by the evolution of carbon monoxide and hydrogen gas.

Electrochemical Synthesis has also emerged as a powerful technique for the preparation of metal dithiolene complexes. itn.pt This method allows for precise control over the oxidation state of the resulting complex. In a typical electrochemical synthesis, a metal anode is oxidized in a solution containing the dithiolate ligand, leading to the formation of the metal dithiolate complex at the electrode surface. This technique is particularly useful for synthesizing complexes in specific and sometimes unusual oxidation states that may be difficult to access through conventional chemical methods.

A summary of common synthetic methodologies is provided below:

| Synthetic Method | General Reaction | Key Features |

| Salt Metathesis | MX₂ + 2 NaSR → M(SR)₂ + 2 NaX | Simple, widely applicable. |

| Reaction with Metal Carbonyls | M(CO)ₙ + H₂S-R-SH → [M(S-R-S)(CO)ₙ₋₂] + 2 CO + H₂ | Useful for low-valent metal complexes. |

| Electrochemical Synthesis | M(anode) + L → [ML]ⁿ⁺ + ne⁻ | Precise control over oxidation state. |

The coordination chemistry of ethane-1,2-dithiol has been extensively studied, providing valuable insights that can be extrapolated to this compound. Ethane-1,2-dithiol readily forms complexes with a variety of transition metals, including iron, nickel, copper, and molybdenum.

A well-known example is the reaction of ethane-1,2-dithiol with diiron nonacarbonyl or triiron dodecacarbonyl to form the diiron hexacarbonyl complex, [Fe₂(S₂C₂H₄)(CO)₆]. wikipedia.org This reaction demonstrates the ability of the dithiol to bridge two metal centers, a common coordination mode for this class of ligands.

The synthesis of nickel(II) bis(ethane-1,2-dithiolate), [Ni(S₂C₂H₄)₂]²⁻, is another illustrative example. This complex is typically prepared by reacting a nickel(II) salt with ethane-1,2-dithiol in the presence of a base. The resulting square planar complex is a dianion and can be subsequently oxidized to the neutral species.

These examples with ethane-1,2-dithiol highlight the versatility of 1,2-dithiols in forming a range of metal complexes with different structures and metal-to-ligand ratios. While the steric bulk of this compound might influence the specific products formed, the general principles of coordination are expected to be similar.

Structural Elucidation and Spectroscopic Signatures of Dithiolate Complexes

The characterization of metal dithiolate complexes relies on a combination of analytical techniques, with X-ray crystallography providing definitive structural information and various spectroscopic methods offering insights into the electronic structure and bonding within the complexes.

The primary methods for structural elucidation include:

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. The chemical shifts and coupling patterns of the protons and carbon atoms in the dithiolate ligand provide information about the ligand's environment and can confirm its coordination to the metal.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly useful for identifying the presence of metal-sulfur bonds and for studying the influence of coordination on the vibrational modes of the dithiolate ligand. researchgate.net The M-S stretching frequencies, typically found in the far-IR region, are a direct probe of the metal-ligand bond strength.

UV-Visible Spectroscopy: The electronic absorption spectra of metal dithiolate complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) bands. rsc.org These transitions provide information about the electronic structure of the complex and can be sensitive to the oxidation state of the metal and the nature of the dithiolate ligand. researchgate.net

The spectroscopic signatures of metal dithiolate complexes are highly dependent on the specific metal, its oxidation state, and the coordination environment. However, some general features can be highlighted:

| Spectroscopic Technique | Typical Signatures for Metal Dithiolate Complexes | Information Obtained |

| ¹H NMR | Shifts in the resonances of the dithiolate backbone protons upon coordination. | Confirmation of coordination, information on the symmetry of the complex in solution. |

| IR Spectroscopy | Appearance of new bands corresponding to M-S stretching vibrations (typically 250-500 cm⁻¹). Shifts in the C-S stretching frequencies. | Evidence of metal-sulfur bond formation, strength of the M-S bond. |

| UV-Vis Spectroscopy | Intense absorption bands in the UV and visible regions due to S → M LMCT transitions. | Electronic structure, oxidation state of the metal. |

Crystallographic Insights into Dithiolate-Metal Architectures

However, a search for crystallographic data for metal complexes of this compound did not yield specific structural reports. Therefore, a data table of crystallographic parameters for these specific complexes cannot be provided at this time.

Spectroscopic Characterization of Dithiol-Derived Coordination Compounds (e.g., Infrared, UV-Visible)

Spectroscopic techniques are fundamental in characterizing dithiol-metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of the dithiolate ligands and their complexes. The C-S stretching frequencies can provide insights into the nature of the metal-sulfur bond. rsc.org In general, coordination to a metal center results in a shift of these vibrational bands. For analogous dithiolate complexes, these bands are typically observed in the fingerprint region of the IR spectrum.

Due to the lack of specific experimental data for this compound complexes, a detailed data table of spectroscopic information cannot be compiled.

Electronic Properties and Redox Chemistry of Dithiolate Complexes

Dithiolene ligands are known for being "non-innocent," meaning they can exist in different oxidation states, which imparts rich redox chemistry to their metal complexes. wikiwand.comwikipedia.org Dithiolate complexes often exhibit a series of reversible one-electron redox processes, which can be studied by techniques such as cyclic voltammetry. nih.gov These redox events can be either metal-centered or ligand-centered, and this is a key aspect of their electronic structure.

The electronic properties of these complexes, such as their HOMO-LUMO gap, are influenced by the nature of the dithiolene ligand and the metal ion. riken.jpacs.org Substituents on the dithiolene backbone can tune the redox potentials of the resulting complexes. For instance, electron-donating groups generally make the complexes easier to oxidize, while electron-withdrawing groups make them more readily reduced. The alkyl groups in this compound would be considered electron-donating, suggesting that its metal complexes might be more easily oxidized compared to unsubstituted dithiolene analogues.

Despite these general principles, specific redox potential data for metal complexes of this compound have not been found in the scientific literature.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methylpropane 1,2 Dithiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-methylpropane-1,2-dithiol, offering a window into the electronic environment of each proton and carbon atom.

High-Resolution ¹H NMR for Proton Environments

The proton NMR (¹H NMR) spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals corresponding to the methyl protons, the methylene protons, and the two thiol protons. Due to the chirality at the C2 carbon, the two methyl groups are diastereotopic and thus chemically non-equivalent, leading to separate signals. Similarly, the methylene protons (H1) are also diastereotopic.

The chemical shifts are influenced by the electron-withdrawing nature of the adjacent sulfur atoms. The thiol protons (S-H) typically appear as broad singlets, and their chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH₃ (x2) | 1.1 - 1.4 | Doublet | ~7.0 | Diastereotopic methyl groups, likely appearing as two distinct doublets. |

| -CH₂- | 2.5 - 2.8 | Doublet of Doublets | J(H-H) ~14.0, J(H-SH) ~8.0 | Diastereotopic methylene protons, each split by the other and by the thiol proton. |

| -SH (at C1) | 1.5 - 2.5 | Triplet | ~8.0 | Coupling to the adjacent methylene protons. |

| -SH (at C2) | 1.8 - 2.8 | Singlet (broad) | - | No adjacent protons to couple with, may be broadened by exchange. |

¹³C NMR for Carbon Framework Elucidation

The carbon-13 NMR (¹³C NMR) spectrum provides essential information about the carbon skeleton of this compound. The spectrum will display four distinct signals, corresponding to the two methyl carbons, the methylene carbon, and the quaternary carbon. The chemical shifts are influenced by the attached thiol groups.

The quaternary carbon (C2), bonded to two sulfur atoms and two carbon atoms, will appear at a characteristic downfield position. The methylene carbon (C1) and the methyl carbons will resonate at higher fields.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ (x2) | 20 - 30 | The two methyl carbons are chemically non-equivalent. |

| -CH₂- | 35 - 45 | Methylene carbon attached to a primary thiol. |

| -C(SH)₂ | 50 - 60 | Quaternary carbon attached to two thiol groups. |

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful technique to investigate the conformational dynamics of this compound. nih.gov The molecule is expected to exhibit restricted rotation around the C1-C2 and C-S bonds, leading to the existence of different rotational isomers (rotamers) at low temperatures.

At room temperature, if the rate of interconversion between these conformers is fast on the NMR timescale, the spectrum will show averaged signals. However, as the temperature is lowered, the rate of rotation can be slowed down, and the individual conformers may be "frozen out." This would lead to the decoalescence and splitting of NMR signals, allowing for the determination of the energy barriers for bond rotation. For instance, the signals for the diastereotopic methyl groups might further split at very low temperatures if different rotamers become significantly populated and their interconversion is slow. The study of these dynamic processes provides crucial information about the molecule's flexibility and the relative energies of its different conformations.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information on the functional groups and molecular vibrations within this compound. odu.edumdpi.com

Elucidation of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound are expected to show characteristic bands for the thiol and alkane moieties. The S-H stretching vibration is a particularly useful diagnostic peak, though it is typically weak in the IR spectrum but stronger and more easily identifiable in the Raman spectrum. libretexts.orgspectroscopyonline.com The C-S stretching vibrations also provide valuable structural information. rsc.org

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| S-H stretch | 2550 - 2600 | IR / Raman | Weak in IR, Medium in Raman |

| C-H stretch (alkane) | 2850 - 3000 | IR / Raman | Strong |

| C-H bend (alkane) | 1350 - 1470 | IR / Raman | Medium |

| C-S stretch | 600 - 700 | IR / Raman | Weak to Medium |

| S-H bend | 800 - 900 | IR / Raman | Weak |

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. libretexts.org Vibrations that are symmetric and result in a change in polarizability are typically strong in Raman, while vibrations that lead to a change in the dipole moment are strong in IR. This complementarity aids in a more complete assignment of the vibrational modes of this compound.

Surface-Sensitive Infrared Techniques (e.g., Polarization Modulation Infrared Reflection-Absorption Spectroscopy for Self-Assembled Monolayers)

When this compound is used to form self-assembled monolayers (SAMs) on metallic surfaces, for instance, gold or silver, surface-sensitive infrared techniques are employed to characterize the structure and orientation of the adsorbed molecules. Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive technique for studying ultrathin films on reflective substrates. bruker.comuol.de

PM-IRRAS exploits the surface selection rule, which states that on a conducting surface, only vibrational modes with a dipole moment component perpendicular to the surface are strongly absorbing for p-polarized light, while s-polarized light is not absorbed. By modulating the polarization of the incident IR beam and detecting the differential reflection, high signal-to-noise spectra of the monolayer can be obtained, free from gas-phase absorptions. bruker.com

The analysis of the PM-IRRAS spectrum of a this compound SAM would provide information on:

Molecular Orientation: The relative intensities of the C-H stretching modes can be used to determine the average tilt angle of the alkyl backbone with respect to the surface normal.

Packing Density: The frequency of the C-H stretching bands is sensitive to the packing density of the monolayer. Densely packed, crystalline-like monolayers exhibit lower frequency C-H stretching vibrations compared to disordered, liquid-like monolayers.

Adsorption Geometry: The presence and position of the C-S and S-H vibrational modes can provide insights into how the two thiol groups interact with the metal surface. For instance, the absence of the S-H stretching band would indicate that both thiol groups have deprotonated and formed thiolate bonds with the surface.

This technique is crucial for understanding the interface between the organic monolayer and the substrate, which is vital for applications in areas such as molecular electronics, sensors, and corrosion inhibition. intertek.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound, providing essential information about its molecular weight and structural features through controlled fragmentation. sfrbm.org

In mass spectrometry, this compound undergoes ionization, typically through electron impact (EI), which results in the formation of a molecular ion ([M]•+). This molecular ion corresponds to the intact molecule with the loss of one electron. docbrown.infodocbrown.info For this compound (C₄H₁₀S₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion provides a unique fingerprint that aids in structural elucidation. The stability of the resulting carbocations significantly influences the fragmentation pattern; splits that produce more stable secondary or tertiary carbocations are generally favored. chemguide.co.uk For this compound, the fragmentation is expected to proceed through several key pathways, including the cleavage of C-C and C-S bonds. The presence of the tertiary carbon atom in the isobutyl structure leads to characteristic fragments.

Common fragmentation pathways for aliphatic dithiols like this compound include:

Loss of a hydrogen sulfide (B99878) (-SH) radical: This leads to a prominent fragment ion.

Cleavage of the C-S bond: Resulting in the loss of •SH or larger sulfur-containing fragments.

Cleavage of C-C bonds: The isobutyl structure can lead to the formation of a stable tert-butyl cation or related fragments. docbrown.infochemguide.co.uk For instance, the loss of a CH₂SH group can lead to a fragment at m/z 75, while the loss of the entire C(CH₃)₂SH moiety could also occur.

Loss of small neutral molecules: Such as H₂S.

The most abundant fragment ion in the spectrum is designated as the base peak and is assigned a relative abundance of 100. docbrown.infodocbrown.info In molecules with tertiary centers, fragmentation leading to the corresponding stable tertiary carbocation is often a dominant process. chemguide.co.uk

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 122 | [C₄H₁₀S₂]•+ | Molecular Ion (M•+) |

| 89 | [M - SH]•+ | Loss of a thiol radical |

| 75 | [C₃H₇S]•+ | Resulting from C-C bond cleavage |

| 57 | [C₄H₉]•+ | Formation of a stable tert-butyl cation |

| 47 | [CH₃S]•+ | Methylthio radical cation |

| 41 | [C₃H₅]•+ | Allyl cation, a common fragment in hydrocarbons |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound and its derivatives. unipd.it Unlike nominal mass spectrometry, HRMS instruments, such as quadrupole-time of flight (QTOF) analyzers, can measure the mass of an ion with very high accuracy (typically to within 0.0005 amu). pressbooks.pubresearchgate.net This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

For example, while the nominal mass of this compound (C₄H₁₀S₂) is 122, its exact mass, calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³²S), is 122.02239. HRMS can distinguish this precise mass from other potential compounds that have the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the compound in complex mixtures or when analyzing reaction products. unipd.itpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iqlibretexts.org Molecules containing valence electrons with low excitation energy can absorb radiation in the UV-Vis region, leading to the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. tanta.edu.eguobabylon.edu.iq

For saturated aliphatic dithiols like this compound, which lack extensive π-systems, the observable electronic transitions are typically of two main types:

n → σ* transitions: These involve the excitation of an electron from a non-bonding orbital (the lone pairs on the sulfur atoms) to an anti-bonding σ* orbital (associated with the C-S or S-H bonds). These transitions are generally weak (low molar absorptivity, ε) and occur at the lower end of the UV spectrum. uobabylon.edu.iquzh.ch

σ → σ* transitions: These transitions require higher energy and involve the excitation of an electron from a bonding σ orbital to an anti-bonding σ* orbital. They typically occur in the far or vacuum UV region (<200 nm) and are often outside the range of standard laboratory spectrophotometers. uobabylon.edu.iq

The UV-Vis spectrum of this compound is expected to be characterized by a weak absorption band in the region of 200-240 nm, corresponding to the n → σ* transition of the thiol groups. The intensity of this absorption is typically low. The position and intensity of the absorption can be influenced by the solvent polarity. tanta.edu.eg

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Orbitals Involved |

|---|---|---|---|

| n → σ | ~200-240 nm | Low | Sulfur lone pair (n) to C-S or S-H σ |

| σ → σ | <200 nm | High | C-S or S-H σ to C-S or S-H σ |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a surface. 202.38.64semanticscholar.org It is particularly valuable for analyzing self-assembled monolayers (SAMs) of this compound on substrates like gold. uh.edu

When a surface is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is then calculated, which is characteristic of the element and its chemical environment. semanticscholar.org

For this compound, the key XPS signals are from the Sulfur (S 2p) and Carbon (C 1s) core levels.

Sulfur (S 2p) Region: The S 2p peak provides direct insight into the bonding state of the sulfur atoms. The S 2p signal is a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling. xpsfitting.comthermofisher.com A distinction can be made between unbound thiol groups (-SH) and sulfur atoms chemically bonded to a metal surface (thiolates, -S-Au).

Bound Thiolate: When this compound is chemisorbed onto a gold surface, the S 2p₃/₂ peak typically appears at a binding energy of approximately 162 eV. acs.org

Unbound Thiol/Disulfide: Physisorbed or unbound thiol groups show a S 2p₃/₂ peak at a higher binding energy, generally between 163.5 and 164 eV. acs.org

Carbon (C 1s) Region: The C 1s peak can provide information about the different carbon environments within the molecule. For this compound, one might distinguish the carbon atoms bonded to sulfur from the methyl carbons, although these shifts can be subtle. The main C 1s peak for aliphatic carbons is typically referenced to 284.8 eV. xpsfitting.com

| Core Level | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| S 2p₃/₂ | Bound Thiolate (e.g., on Gold) | ~162.0 | acs.org |

| S 2p₃/₂ | Unbound Thiol (-SH) | ~163.5 - 164.0 | acs.org |

| C 1s | Aliphatic Carbon (C-C, C-H) | ~284.8 | xpsfitting.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. youtube.com In the context of this compound, EPR is highly applicable for studying the corresponding thiyl radical intermediates (•S-R-SH or •S-R-S•), which can be generated, for example, by UV photolysis or reaction with other radical species.

The EPR spectrum of a thiyl radical is characterized by its g-tensor, which reflects the interaction of the unpaired electron's spin with the external magnetic field. For alkyl thiyl radicals in disordered systems (like frozen solutions), the EPR spectrum typically shows a large g-anisotropy.

Key features of the EPR spectrum for a this compound radical would include:

g-Tensor Anisotropy: The spectrum is characterized by different g-values along different molecular axes, typically resolved into g⊥ (perpendicular) and g∥ (parallel) components in axially symmetric systems.

Characteristic g∥ Component: The g∥ component, appearing between 2.10 and 2.30, is a distinctive feature of thiyl radicals in disordered systems.

Hyperfine Coupling: The unpaired electron can interact with the magnetic nuclei of nearby atoms (like ¹H), leading to further splitting of the EPR lines. This hyperfine structure can provide valuable information about the radical's geometry and electron distribution.

The stability and reactivity of these thiyl radicals can also be studied using EPR. For instance, they are known to react with oxygen to form secondary radicals like sulfinyl or peroxyl radicals. Spin trapping techniques, where a short-lived radical reacts with a spin trap (like DMPO or BNB) to form a more stable radical adduct, can also be employed to detect and identify transient thiyl radicals. acs.org

| EPR Parameter | Typical Value/Observation for Alkyl Thiyl Radicals | Reference |

|---|---|---|

| g-Tensor | Axially symmetric with large anisotropy | |

| g∥ | ~2.10 - 2.30 | |

| g⊥ | Typically an intense component around g ≈ 2.0 | |

| Hyperfine Coupling | Splitting may be observed from nearby protons (e.g., β-protons) |

Other Advanced Spectroscopic and Surface Characterization Techniques

Beyond the core techniques, several other advanced spectroscopic methods can provide further insight into the structure and properties of this compound and its derivatives, particularly in the context of self-assembled monolayers.

Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): This is a highly sensitive vibrational spectroscopy technique used to study molecular orientation and conformation in thin films on reflective surfaces. For a SAM of this compound on gold, PM-IRRAS can identify the characteristic vibrational modes, such as the C-H stretching frequencies of the alkyl backbone. The analysis of these peaks can reveal the conformational order (or disorder) of the alkyl chains within the monolayer. uh.edu For instance, comparison with well-ordered alkanethiol SAMs can indicate whether the dithiol forms a densely packed, crystalline-like film or a more disordered, liquid-like layer. uh.edu

Raman Spectroscopy: This technique provides information on molecular vibrations. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) is particularly useful for studying molecules adsorbed on metal surfaces, as it can provide a massive enhancement of the Raman signal. SERS could be used to probe the vibrational modes of this compound SAMs, including the C-S and S-S (if disulfide bonds form) stretching modes, offering complementary information to IR spectroscopy.

Ellipsometry for Film Thickness Determination

Spectroscopic ellipsometry is a non-destructive optical technique widely used to determine the thickness and optical properties of thin films, including self-assembled monolayers. researchgate.netresearchgate.net The method measures the change in the polarization state of light upon reflection from a surface. harvard.edu By modeling the interaction of light with a substrate-film system, the film's thickness can be determined with sub-nanometer precision. researchgate.net

For self-assembled monolayers of thiols on gold, the thickness of the organic layer is a critical parameter that provides insight into the orientation and packing of the molecules. harvard.edu In the case of a short, branched molecule like this compound, the molecular length is inherently limited. The branched methyl group is expected to introduce steric hindrance, which would likely disrupt the formation of a densely packed, highly ordered monolayer typically seen with long-chain linear alkanethiols. This disruption generally leads to a less upright orientation of the molecules on the surface and a lower packing density.

While direct experimental values for this compound are not available, studies on other branched thiols suggest that they form thinner and less ordered films compared to their linear counterparts. polimi.it The expected ellipsometric thickness would be on the order of a few angstroms, consistent with the molecule's dimensions and a likely tilted orientation.

Table 1: Representative Ellipsometric Thickness Data for Thiol SAMs on Gold

| Compound | Expected Film Thickness (Å) | Comments |

| This compound | 3 - 7 | Estimated value based on molecular dimensions and expected steric hindrance from the branched structure. |

| n-Butanethiol | 5 - 9 | A comparable short-chain linear thiol, generally forming slightly thicker or more ordered films than branched isomers. |

| 1,4-Butanedithiol | 4 - 8 | A linear C4 dithiol; branching is expected to reduce the film thickness relative to this. |

Note: The data in this table are illustrative and based on general principles of SAM formation, as specific experimental values for this compound were not found in the reviewed literature.

Contact Angle Goniometry for Surface Wettability Characterization

Contact angle goniometry is a surface analysis technique used to measure the wettability of a solid surface by a liquid. The contact angle is the angle at which the liquid-vapor interface meets the solid surface. researchgate.net This measurement provides information about the chemical nature and ordering of the outermost layer of the film. researchgate.net Surfaces terminated with methyl (-CH3) groups, as would be the case for a well-formed SAM of this compound, are typically hydrophobic, resulting in high water contact angles. polimi.it

The surface of a SAM formed from this compound would expose both the methyl group and potentially parts of the methylene (-CH2-) backbone due to the branching and likely disordered packing. While still expected to be hydrophobic, the presence of defects and a less dense packing of the terminal methyl groups might lead to a slightly lower water contact angle compared to a perfectly ordered, densely packed monolayer of a long-chain alkanethiol. polimi.it Studies on various SAMs have shown a positive correlation between hydrophobicity (higher contact angle) and the degree of molecular order at the surface. researchgate.net

Table 2: Representative Contact Angle Data for Thiol SAMs on Gold

| Probing Liquid | Expected Advancing Contact Angle (θ) | Expected Surface Character |

| Water | 100° - 108° | Hydrophobic |

| n-Dodecane | 35° - 45° | Oleophilic |

Note: These values are representative for short-chain, branched thiol SAMs. Specific experimental data for this compound are not available in the cited literature.

Sum-Frequency Generation (SFG) Spectroscopy for Interfacial Structure

Sum-frequency generation (SFG) vibrational spectroscopy is a powerful surface-specific technique for probing the molecular structure and orientation of molecules at interfaces. scispace.com As a second-order nonlinear optical process, SFG is forbidden in centrosymmetric media, making it highly sensitive to the interface where inversion symmetry is broken. nih.gov An SFG spectrum provides information about the vibrational modes of interfacial molecules, and the intensity of the peaks can be related to the number of molecules and their net polar orientation. scispace.comuh.edu

For a SAM of this compound on a metal substrate, SFG would be used to probe the C-H stretching vibrations of the terminal methyl group and the methylene groups in the backbone. The relative intensities of the symmetric (r+) and asymmetric (r-) stretching modes of the methyl group can be used to determine its average tilt angle with respect to the surface normal. uh.edu

In a well-ordered SAM of linear alkanethiols, the methylene (CH2) vibrational modes are often weak or absent in the SFG spectrum, indicating an all-trans conformation of the alkyl chain. uh.edu For a branched molecule like this compound, the steric hindrance from the methyl group would likely lead to a higher density of gauche defects in the short backbone. This would result in the appearance of methylene peaks in the SFG spectrum, providing direct evidence of conformational disorder within the monolayer. uh.edu While specific SFG studies on this compound have not been reported, the technique remains a primary tool for elucidating such detailed structural information at the molecular level for related systems. researchgate.net

Table 3: Common SFG Vibrational Modes for Alkyl Chains

| Vibrational Mode | Typical Frequency (cm⁻¹) | Structural Information |

| CH₂ symmetric stretch (d+) | ~2850 | Presence indicates gauche defects (disorder) |

| CH₃ symmetric stretch (r+) | ~2875 | Indicates presence and orientation of terminal methyl groups |

| CH₃ Fermi resonance (r+ FR) | ~2940 | Related to the methyl symmetric stretch |

| CH₂ asymmetric stretch (d-) | ~2920 | Often weak or absent in ordered SAMs |

| CH₃ asymmetric stretch (r-) | ~2965 | Provides information on methyl group orientation |

Computational Chemistry and Theoretical Investigations of 2 Methylpropane 1,2 Dithiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecular systems. It is widely used to investigate the electronic structure and properties of organosulfur compounds. nih.gov

The structural flexibility of 2-Methylpropane-1,2-dithiol, arising from rotation around its C-C and C-S single bonds, results in a complex conformational landscape. Geometry optimization using DFT methods is the standard approach to locate the stable isomers (conformers) on the potential energy surface.

For analogous alkanethiols and dithiols, studies show that the relative orientation of the thiol groups and alkyl substituents leads to various stable conformers, often designated as anti (dihedral angle ~180°) and gauche (dihedral angle ~60°). osti.gov The optimization process yields key geometric parameters for each stable conformer. The presence of gauche conformers in alkanedithiols has been suggested to influence their behavior in molecular junctions. acs.org

Table 1: Exemplary Calculated Geometric Parameters for a Vicinal Dithiol Conformer This table illustrates typical data obtained from DFT geometry optimization for a generic vicinal dithiol and does not represent specific experimental values for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S | 1.85 Å |

| S-H | 1.35 Å | |

| C-C | 1.54 Å | |

| Bond Angle | C-S-H | 96.5° |

| C-C-S | 114.0° | |

| Dihedral Angle | H-S-C-C | 60.5° (gauche) |

DFT calculations are routinely used to predict spectroscopic properties. Vibrational frequencies can be calculated from the optimized geometry, which correspond to the peaks observed in an Infrared (IR) spectrum. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as S-H stretching, C-S stretching, and various bending modes. Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. researchgate.net

Electronic excitations are calculated using Time-Dependent DFT (TD-DFT). mdpi.com This method provides information on absorption wavelengths (λmax) and oscillator strengths, which can be compared with experimental UV-Vis spectra. arxiv.orgnih.gov For simple alkanedithiols, strong absorptions are typically expected only in the deep UV region, corresponding to n→σ* and σ→σ* transitions.

Table 2: Representative Predicted Vibrational Frequencies for an Alkanedithiol This table shows typical results from a DFT frequency calculation. The values are illustrative and not specific to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Region (cm⁻¹) |

| S-H Stretch | 2575 | 2550-2600 |

| C-H Stretch | 2950-3010 | 2850-3000 |

| CH₂ Scissoring | 1450 | 1440-1480 |

| C-S Stretch | 710 | 600-750 |

DFT is a key tool for elucidating reaction mechanisms. By mapping the potential energy surface, it is possible to identify the minimum energy paths connecting reactants and products. nih.gov A critical aspect of this analysis is the location of the transition state—the saddle point on the energy surface that represents the energy maximum along the reaction coordinate. researchgate.net

For a dithiol, relevant reactions for computational study could include oxidation to form disulfides, deprotonation, or radical-mediated reactions like thiol-ene additions. nih.gov The calculation of the activation energy (the energy difference between the transition state and the reactants) provides insight into the reaction kinetics. The imaginary frequency obtained from a vibrational analysis of the transition state structure confirms its identity and illustrates the atomic motions involved in crossing the energy barrier. nih.gov

The interaction of thiol and dithiol compounds with metal surfaces, particularly gold, is a vast area of study due to its relevance in self-assembled monolayers (SAMs) and nanotechnology. DFT calculations are used to model the adsorption process, determining the most stable binding sites (e.g., top, bridge, hollow sites), adsorption energies, and the nature of the sulfur-metal bond.

Studies on various alkanedithiols have shown that they typically bind to gold surfaces via dissociative chemisorption, where the S-H bond breaks and a strong Au-S bond forms. acs.org DFT calculations incorporating van der Waals corrections have become standard for accurately describing the adsorption of alkanes and their derivatives on metal surfaces. osaka-u.ac.jp The binding energy and optimal geometry can be influenced by the structure of the dithiol and the nature of the metal surface. arxiv.orgmdpi.com

Table 3: Typical DFT-Calculated Adsorption Energies for Alkanethiols on Metal Surfaces This table provides a range of typical adsorption energies found in the literature for simple alkanethiols on different metal surfaces to illustrate the nature of the interaction.

| Molecule/Surface System | Adsorption Site | Typical Adsorption Energy (eV) | Type of Interaction |

| Methanethiol / Au(111) | Hollow | -2.10 | Chemisorption |

| Methanethiol / Ag(111) | Hollow | -1.85 | Chemisorption |

| Methanethiol / Cu(111) | Hollow | -2.30 | Chemisorption |

| Propane (B168953) / Ag(111) | Top | -0.14 | Physisorption mdpi.com |

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

While DFT is excellent for static properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior and conformational flexibility of molecules. jussieu.fr MM uses simplified, classical mechanics-based force fields to calculate molecular energies, making it computationally efficient for large systems or long simulations.

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation could reveal the timescales of transitions between different conformers, the accessible range of dihedral angles, and how the molecular shape fluctuates in different environments (e.g., in a vacuum vs. in a solvent). This provides a dynamic picture of the conformational landscape that complements the static view from DFT optimizations. nih.gov

Quantum Chemical Calculations for Energetic Analysis (e.g., enthalpy of reaction, ring strain)

High-level quantum chemical methods are employed to obtain accurate energetic data, such as enthalpies of formation and reaction. researchgate.net For a reaction involving this compound, the enthalpy of reaction (ΔH_rxn) can be calculated by taking the difference between the total enthalpies of the products and the reactants.

ΔH_rxn = ΣH(products) - ΣH(reactants)

These calculations provide fundamental thermodynamic data that helps predict the feasibility of a chemical process. For an acyclic molecule like this compound, ring strain is not a relevant property. Energetic analysis would instead focus on properties like bond dissociation energies (e.g., for the S-H bond) or the energetics of intermolecular interactions.

Applications of 2 Methylpropane 1,2 Dithiol in Advanced Materials and Catalysis

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid. The thiol groups of 2-methylpropane-1,2-dithiol exhibit a strong affinity for certain metal surfaces, most notably gold, leading to the formation of stable and well-defined monolayers. diva-portal.org

The fabrication of SAMs using this compound on a gold substrate is typically achieved by immersing the gold surface into a dilute solution of the dithiol. diva-portal.org The sulfur atoms of the thiol groups form strong covalent bonds with the gold atoms, driving the self-assembly process. diva-portal.org

The resulting monolayers can be characterized by a variety of surface-sensitive techniques to determine their structure and properties. These techniques include:

Ellipsometry: To measure the thickness of the monolayer.

Contact Angle Goniometry: To assess the wettability and surface energy of the SAM.

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the atoms within the monolayer.

Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): To probe the orientation and conformation of the molecules within the SAM.

Studies on analogous dithiol molecules have shown that the resulting SAMs can exhibit high insulating properties, which is confirmed by techniques like cyclic voltammetry and impedance spectroscopy that show a reduction in the oxidation and reduction processes at the gold surface after the deposition of the thiol layer. nih.gov

The conformational ordering and packing density of SAMs derived from dithiols like this compound are influenced by the structure of the adsorbate molecule. Compared to SAMs formed from simple alkanethiols, those derived from 2-alkyl-2-methylpropane-1,3-dithiols have been found to generate conformationally disordered monolayer films. uh.edu This is attributed to the bulky nature of the dithiol headgroup which can lead to a lower density of alkyl chains compared to SAMs from normal alkanethiols. uh.eduresearchgate.net

The packing density of these SAMs can be estimated by comparing the photoelectron intensities of the underlying gold substrate with those of the carbon and sulfur atoms in the monolayer using XPS. acs.orguh.edu Studies on structurally related dithiols have shown that these molecules can be used to create loosely packed SAMs on gold substrates. uh.edu The reduced packing density in these systems can influence the frictional properties of the organic thin films. uh.edu

| Adsorbate Type | Relative Thickness | Reference |

|---|---|---|

| Normal Alkanethiols (Cn) | Baseline | uh.edu |

| 2-Monoalkylpropane-1,3-dithiols (CnC2) | ~6 Å lower than Cn | uh.edu |

| 2-Alkyl-2-methylpropane-1,3-dithiols (CnC3) | ~8 Å lower than Cn and ~2 Å lower than CnC2 | uh.edu |

The ability of dithiols to anchor to metal surfaces makes them valuable components in the construction of electroactive SAMs and molecular wires. These structures are of interest for applications in molecular electronics. nih.gov By functionalizing the dithiol molecule with a redox-active moiety, it is possible to create a monolayer that can participate in electron transfer processes.

The dithiol anchoring groups provide a robust connection between the molecular wire and the electrode surface. The charge transfer and self-assembly characteristics of such systems can be investigated using electrochemical impedance spectroscopy and cyclic voltammetry. nih.gov Studies on rigid-rod molecular wires have demonstrated that the structure of the molecule, including the presence of sidechains, can significantly impact the organization and electronic properties of the resulting SAM. nih.gov

Catalysis

The thiol functional groups in this compound can also be utilized in the field of catalysis, where they can act as ligands for metal catalysts or participate directly in chemical transformations.

This compound has been employed in the development of asymmetric thioacetalization reactions. thieme-connect.com In these reactions, the dithiol reacts with an aldehyde in the presence of a chiral catalyst to produce a chiral thioacetal with high enantioselectivity. thieme-connect.com The development of such catalytic asymmetric reactions is significant as it provides a direct route to enantioenriched sulfur-containing compounds, which are valuable in medicinal chemistry and as chiral auxiliaries. thieme-connect.comecnu.edu.cn

The transformation is believed to proceed through a thionium ion intermediate, and the use of a chiral Brønsted acid, such as a nitrated imidodiphosphoric acid, can effectively control the stereochemical outcome of the reaction. thieme-connect.com

| Aldehyde | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| 2a | 90 | 98:2 | thieme-connect.com |

| Pentanal | 84 | 98:2 | thieme-connect.com |

| Isovaleraldehyde | - | - | thieme-connect.com |

| α-branched aldehyde 2d | - | - | thieme-connect.com |

Data for isovaleraldehyde and α-branched aldehyde 2d were mentioned but specific values were not provided in the snippet.

While specific examples of this compound in heterogeneous catalysis are not extensively documented, its chemical properties suggest potential applications. Thiol-functionalized materials can be used to immobilize metal nanoparticles, creating supported catalysts. These systems can offer advantages in terms of catalyst recovery and reuse.

The development of heterogeneous catalysts is a significant area of research for industrial applications, and the principles of using functionalized supports are well-established. scispace.com For instance, supported metal catalysts are widely used in hydrogenation reactions. The ability of the thiol groups in this compound to coordinate with various metals could be exploited to prepare novel heterogeneous catalysts for a range of organic transformations.

Design Principles for Catalytic Systems Utilizing Dithiol Moieties

The strategic design of catalytic systems that incorporate this compound and related dithiol moieties hinges on a nuanced understanding of their coordination chemistry, electronic properties, and the inherent reactivity of the geminal dithiol group. While research directly focused on this compound in advanced materials and catalysis is nascent, a framework of design principles can be extrapolated from the broader knowledge of dithiolate ligands and structurally similar gem-dithiols. These principles guide the development of catalysts with tailored activity, selectivity, and stability.

A primary consideration in the design of such catalytic systems is the nature of the metal-sulfur bond. Dithiol ligands, including this compound, are classified as soft ligands and therefore form strong, covalent bonds with soft transition metal centers such as palladium, platinum, gold, and later transition metals. This strong interaction is fundamental to creating stable catalytic complexes. The design process often begins with the selection of a metal precursor that will readily coordinate with the dithiol ligand.

The steric and electronic properties of the dithiol ligand itself are critical design elements. The two methyl groups on the C2 carbon of this compound create a specific steric environment around the coordinating sulfur atoms. This steric bulk can be leveraged to:

Control Coordination Number and Geometry: The steric hindrance can favor lower coordination numbers at the metal center, potentially creating open coordination sites that are essential for substrate binding and activation.

Influence Substrate Selectivity: The pocket created by the ligand can sterically discriminate between different substrates, leading to enhanced selectivity in catalytic transformations.

Stabilize Reactive Intermediates: The ligand framework can provide a protective environment that stabilizes otherwise transient catalytic intermediates.

From an electronic standpoint, the alkyl backbone of this compound is electron-donating. This influences the electron density at the metal center, which in turn affects its catalytic activity. The electron-rich nature of the metal center can be advantageous in oxidative addition steps in a catalytic cycle.

Another key design principle involves the potential for the dithiol moiety to act as more than just a spectator ligand. Research on geminal dithiols has highlighted their propensity to release hydrogen sulfide (B99878) (H₂S) under certain conditions nih.govwikipedia.org. While often viewed as a decomposition pathway, this reactivity can be harnessed in catalytic design. For instance, the controlled release and subsequent recoordination of a sulfur-containing species could be integral to a catalytic cycle.

Furthermore, the dithiolate ligand can participate in redox processes, acting as a non-innocent ligand. The ability of the sulfur atoms to be oxidized and reduced can provide an additional pathway for electron transfer in catalytic reactions. This is a particularly important design consideration for catalysts intended for redox catalysis.

The table below summarizes key design principles and their anticipated effects on the catalytic system.

| Design Principle | Description | Anticipated Effect on Catalytic System |

|---|---|---|

| Metal-Sulfur Bond Strength | Leveraging the strong covalent interaction between the soft dithiol ligand and a soft transition metal center. | Formation of stable, well-defined catalytic complexes; increased catalyst lifetime. |

| Steric Tuning | Utilizing the steric bulk of the 2-methyl groups to control the coordination environment. | Control over coordination number, enhanced substrate selectivity, and stabilization of reactive intermediates. |

| Electronic Modulation | Exploiting the electron-donating nature of the alkyl backbone to modify the electronic properties of the metal center. | Increased electron density at the metal, potentially enhancing reactivity in key catalytic steps like oxidative addition. |

| Harnessing gem-Dithiol Reactivity | Designing systems that can utilize the potential for H₂S release and recoordination as part of the catalytic cycle. | Novel catalytic pathways and potential for in-situ generation of active species. |

| Redox-Active Ligand Design | Incorporating the dithiolate moiety as a redox-active component of the catalytic system. | Facilitation of multi-electron transfer processes and access to a wider range of catalytic transformations. |

In the context of advanced materials, these design principles extend to the creation of metal-organic frameworks (MOFs) and coordination polymers. The ability of this compound to bridge multiple metal centers can be used to construct robust, porous materials with catalytically active sites integrated into the framework. The choice of metal node and the coordination geometry dictated by the dithiol ligand are critical factors in determining the topology and properties of the resulting material.

Biological and Environmental Significance of 2 Methylpropane 1,2 Dithiol

Occurrence as Natural Products in Biological Organisms

The natural occurrence of 2-Methylpropane-1,2-dithiol appears to be specific rather than widespread. To date, its confirmed identification as a natural product is limited to the bacterial domain.

Bacterial Production:

Detailed metabolomic studies have identified this compound as a metabolite produced by bacteria of the genus Cytophaga. acs.org Cytophaga are a group of gram-negative, gliding bacteria commonly found in soil, and in freshwater and marine environments. The precise biosynthetic pathway and the physiological role of this compound in Cytophaga have not been fully elucidated, but its presence suggests a function in the organism's sulfur metabolism or cellular redox homeostasis.

Occurrence in Other Organisms:

Extensive research into the volatile sulfur compounds of various plants and food products, such as the durian fruit known for its complex sulfur profile, has not reported the presence of this compound. This suggests that the compound is not a common plant secondary metabolite. Similarly, there is currently no evidence to suggest its natural occurrence in mammalian tissues.

| Organism/Source | Finding | Reference |

|---|---|---|

| Cytophaga sp. (bacterium) | Identified as a metabolite | acs.org |

| Plants (e.g., Durian) | Not detected in volatile sulfur compound profiles | General literature on plant volatiles |

| Mammals | No evidence of natural occurrence | General literature on mammalian metabolomics |

Potential as Disulfide-Reducing Agents in Biochemical Processes

The chemical structure of this compound, featuring two thiol (-SH) groups on adjacent carbon atoms, strongly suggests its potential to act as a disulfide-reducing agent in biochemical systems. Dithiols are well-known for their ability to reduce disulfide bonds (-S-S-) in proteins and other molecules, a critical process in maintaining cellular redox balance and protein function.

The reducing power of dithiols is generally attributed to their ability to undergo intramolecular disulfide bond formation upon oxidation, which is an entropically favored process. This is exemplified by the well-characterized dithiol, dithiothreitol (B142953) (DTT). The proposed mechanism for disulfide reduction by a dithiol like this compound would involve a two-step thiol-disulfide exchange.

| Compound | Structure | Key Features as a Reducing Agent |

|---|---|---|

| This compound | C(C)(CS)CS | Vicinal dithiol, likely capable of intramolecular disulfide bond formation upon oxidation. |

| Dithiothreitol (DTT) | C(C(O)C(O)CS)S | Well-characterized dithiol, forms a stable six-membered ring upon oxidation, making it a potent reducing agent. |

Metabolomic Studies and Pathways in Biological Systems